molecular formula C7H7NO3 B142975 4-(Methoxycarbonyl)pyridine 1-oxide CAS No. 3783-38-8

4-(Methoxycarbonyl)pyridine 1-oxide

Cat. No.: B142975
CAS No.: 3783-38-8
M. Wt: 153.14 g/mol
InChI Key: XSGNXRNOZMUURC-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)pyridine 1-oxide, also known as 4-MCPO, is an organic compound that is used in various scientific research applications. It is a colorless crystalline solid that is soluble in organic solvents. 4-MCPO has been studied extensively in recent years due to its potential applications in a number of fields, including chemical synthesis, organic chemistry, and biochemistry.

Scientific Research Applications

Charge-Transfer Complexes

4-Substituted pyridine 1-oxides, including 4-(Methoxycarbonyl)pyridine 1-oxide, have been studied in charge-transfer complexes with iodine. These molecular complexes exhibit distinct equilibrium constants and thermodynamic properties, making them significant in understanding molecular interactions and charge transfer phenomena (Gardner & Ragsdale, 1968).

Electrocatalysis

Pyridine-functionalized graphene, which can incorporate this compound, forms a metal-organic framework with enhanced catalytic activity for oxygen reduction reactions. This is particularly relevant in the development of efficient, platinum-free cathodes for fuel cells (Jahan, Bao, & Loh, 2012).

UV-Spectra and Conjugation Effects

The UV-spectra of 4-substituted pyridine N-oxides, including this compound, have been analyzed to understand the influence of conjugation on their electronic transitions. This research aids in the prediction and control of photophysical properties in chemical compounds (Chmurzyński & Liwo, 1990).

Nonlinear Optical Materials

Research into the nonlinear optical properties of pyridine 1-oxides, including derivatives like this compound, shows potential for developing materials with enhanced efficiency for nonlinear optical applications. This research is crucial for advancing optical technologies (Zyss, Chemla, & Nicoud, 1981).

Electrocatalytic Water Oxidation

Cobalt complexes with pyridine ligands, potentially including this compound, have been synthesized and examined as catalysts for water oxidation. These complexes are significant in the development of efficient and sustainable methods for water splitting (Xu et al., 2017).

Properties

IUPAC Name

methyl 1-oxidopyridin-1-ium-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(9)6-2-4-8(10)5-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGNXRNOZMUURC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=[N+](C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284844
Record name Methyl 1-oxo-1lambda~5~-pyridine-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3783-38-8
Record name 3783-38-8
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Record name Methyl 1-oxo-1lambda~5~-pyridine-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3783-38-8
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of hydrogen peroxide (43 mL) in 250 mL of acetic acid was added methyl isonicotinate. The reaction mixture was stirred at 80° C. overnight (about eighteen hours). The solution was concentrated to about 50 mL, water was added and the mixture was saturated with sodium carbonate. The aqueous phase was extracted with methylene chloride. The organic layer was washed with brine, dried over magnesium sulfate and filtered. The filtrate was concentrated and trituated with hexane. The resulting precipitate was filtered and air-dried to give 24.5 g (65% yield) of product as a white solid: mp: 118-120° C.
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65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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